molecular formula C9H10BrNO2 B3029005 Methyl 5-amino-2-bromo-4-methylbenzoate CAS No. 474330-54-6

Methyl 5-amino-2-bromo-4-methylbenzoate

Cat. No.: B3029005
CAS No.: 474330-54-6
M. Wt: 244.08
InChI Key: YZLNWLHJRDAYTM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromo-4-methylbenzoate (CAS RN: 474330-54-6) is a halogenated aromatic ester with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . Its structure features a bromine atom at the 2-position, a methyl group at the 4-position, and an amino group at the 5-position on the benzoate ring (SMILES: CC1=CC(=C(C=C1N)C(=O)OC)Br) . This compound is synthesized via bromination of methyl 3-amino-4-methylbenzoate using N-bromosuccinimide (NBS) in DMF at 0°C, achieving a 90% yield .

Its high purity and structural versatility make it a valuable intermediate in pharmaceutical research, particularly for developing bioactive molecules and drug candidates. The amino group enables nucleophilic substitution or coupling reactions, while the bromine atom facilitates cross-coupling chemistry (e.g., Suzuki or Buchwald-Hartwig reactions) . Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]⁺: 143.0 Ų) suggest utility in mass spectrometry-based analytical workflows .

Properties

IUPAC Name

methyl 5-amino-2-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLNWLHJRDAYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718852
Record name Methyl 5-amino-2-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474330-54-6
Record name Methyl 5-amino-2-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-bromo-4-methylbenzoate can be synthesized from 5-amino-2-bromo-4-methylbenzoic acid. The process involves the esterification of the carboxylic acid group using methanol and thionyl chloride (SOCl2). The reaction mixture is refluxed for about 2 hours, then cooled, quenched with water, and extracted with ethyl acetate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-bromo-4-methylbenzoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Oxidation: Products like nitrobenzoates or quinones.

    Reduction: Aminobenzoates or other reduced derivatives.

    Hydrolysis: 5-amino-2-bromo-4-methylbenzoic acid.

Scientific Research Applications

Scientific Research Applications

  • Chemistry :
    • Methyl 5-amino-2-bromo-4-methylbenzoate serves as an intermediate in organic synthesis , facilitating the creation of more complex molecules. Its unique structure allows for various chemical modifications, making it versatile for synthetic applications.
  • Biology :
    • The compound is being studied for its biological activity , particularly in enzyme interactions and cellular processes. The amino group can form hydrogen bonds with biological macromolecules, while the bromine atom may participate in halogen bonding, influencing enzyme activity and receptor binding.
  • Medicine :
    • Research is ongoing into its potential as a pharmaceutical agent , especially in the development of drugs targeting specific diseases. Notably, it has shown promise in antiviral applications against hepatitis B virus (HBV) with effective concentrations observed in low micromolar ranges (1.1 - 7.7 µM) without significant cytotoxicity.
  • Industry :
    • It is utilized in the production of dyes, pigments, and other industrial chemicals , owing to its reactivity and ability to form stable products.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Below is a summary of Minimum Inhibitory Concentrations (MIC) against various bacterial strains:

Compound NameMIC (µg/mL)Target Bacteria
This compound75Staphylococcus aureus
Methyl 5-amino-2-chlorobenzoate100Escherichia coli
Ethyl 4-aminobenzoate150Klebsiella pneumoniae

Cytotoxicity Studies

In vitro studies indicate that this compound has a favorable safety profile with low cytotoxicity across various cell lines, showing CC₅₀ values greater than 80 µM, which suggests a high selectivity index for therapeutic applications.

Case Studies

  • Synthesis and Antiviral Activity :
    • A study demonstrated the synthesis of this compound as an intermediate for developing antiviral agents targeting HBV. The compound showed promising EC₅₀ values indicating potential effectiveness against viral replication.
  • Pharmaceutical Applications :
    • Current research is exploring its use as a building block in synthesizing novel pharmaceuticals, particularly SGLT2 inhibitors for diabetes therapy. Its unique structure allows modifications that enhance bioactivity and pharmacokinetic properties.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-bromo-4-methylbenzoate depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Amino vs. Methoxy Groups: The amino group in the target compound enhances nucleophilicity, enabling amidation or diazotization reactions, whereas methoxy groups (e.g., in Methyl 5-bromo-4-methoxy-2-methylbenzoate) increase electron density on the ring, favoring electrophilic substitutions .
  • Halogen Position: Bromine at the 2-position (target compound) vs. 4-position (Methyl 2-amino-4-bromobenzoate) alters steric and electronic effects. Bromine at the 2-position may hinder ortho-substitution but activate the ring for para-directed reactions .

Research Findings and Trends

  • Synthetic Efficiency : The target compound’s high-yield synthesis (90%) using NBS in DMF contrasts with lower yields reported for analogs like Methyl 5-bromo-4-methoxy-2-methylbenzoate, where methoxy introduction requires additional steps .
  • Analytical Data : Predicted CCS values for the target compound’s adducts ([M+H]⁺: 143.0 Ų, [M+Na]⁺: 145.9 Ų) provide benchmarks for LC-MS workflows, whereas similar data are unavailable for most analogs .
  • Biological Relevance: Derivatives of this compound are under investigation for antiproliferative activity, while Methyl 2-amino-4-bromobenzoate has been used in ligand synthesis for metal-catalyzed reactions .

Biological Activity

Methyl 5-amino-2-bromo-4-methylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H10_{10}BrNO2_2
  • Molecular Weight : Approximately 230.06 g/mol
  • Structural Characteristics : The compound features a bromine atom at the 2-position and an amino group at the 5-position of the benzoate structure, which is a derivative of benzoic acid.

PqsD Inhibition

One of the most significant biological activities of this compound is its role as a PqsD inhibitor . This activity is particularly relevant in the context of Pseudomonas aeruginosa, a pathogen known for its virulence in various infections. The inhibition of PqsD disrupts the PQS biosynthesis pathway , leading to a reduction in the production of virulence factors associated with this bacterium. This property positions this compound as a candidate for developing new antimicrobial therapies aimed at combating infections caused by Pseudomonas aeruginosa .

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets and pathways:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules.
  • Halogen Bonding : The bromine atom can participate in halogen bonding, potentially influencing enzyme activity and receptor binding.

These interactions suggest that the compound may affect enzyme pathways related to bacterial virulence, warranting further investigation into its pharmacological profile .

Synthesis and Applications

This compound can be synthesized through several methods, often involving bromination and amination steps. Its applications extend beyond antimicrobial research:

  • Intermediate in Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules.
  • Potential Pharmaceutical Agent : Ongoing research aims to explore its efficacy as a pharmaceutical agent due to its biological activity .

Study on Antimicrobial Properties

A study highlighted the effectiveness of this compound in inhibiting Pseudomonas aeruginosa growth. The results demonstrated a significant reduction in virulence factor production when treated with this compound, suggesting its potential utility in clinical settings where antibiotic resistance is prevalent .

Comparative Analysis with Similar Compounds

Research comparing this compound with structurally analogous compounds revealed that those with similar halogen and amino substitutions exhibited enhanced antimicrobial properties. This comparative analysis underscores the importance of structural modifications in optimizing biological activity .

Data Table: Biological Activity Summary

Activity Description
PqsD InhibitionDisruption of PQS biosynthesis in Pseudomonas aeruginosa
Antimicrobial EffectSignificant reduction in virulence factor production
Synthesis ApplicationsBuilding block for complex organic molecules
Potential Pharmaceutical UseOngoing research into therapeutic applications

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for Methyl 5-amino-2-bromo-4-methylbenzoate, and how can reaction conditions be optimized?

  • Answer : A practical approach involves multi-step functionalization of the benzoate core. For brominated analogs, electrophilic aromatic substitution (EAS) using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) is typical . Methylation of the amino group can be achieved via reductive amination or acylation, depending on the desired substituent stability. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting solvent polarity (e.g., DCM vs. THF) to minimize byproducts. Spectroscopic characterization (FTIR, 1^1H/13^13C NMR) is critical for verifying regioselectivity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Answer : 1^1H NMR is essential for confirming the positions of bromine and methyl groups, as deshielding effects from electronegative substituents (Br, NH2_2) produce distinct splitting patterns. Discrepancies in chemical shifts between theoretical and experimental data may arise from solvent effects or hydrogen bonding; deuterated DMSO is recommended for resolving NH2_2 proton signals . FTIR confirms functional groups (e.g., C=O at ~1700 cm1^{-1}, N-H stretching at ~3400 cm1^{-1}). Contradictions are addressed by cross-referencing with high-resolution mass spectrometry (HRMS) or X-ray crystallography .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination and methylation of the benzoate core be systematically addressed?

  • Answer : Regioselectivity in bromination is influenced by directing groups. The amino group (-NH2_2) is a strong ortho/para director, but steric hindrance from the methyl group at position 4 may favor bromination at position 2. Computational tools (e.g., DFT calculations) predict electron density distribution to guide reagent selection. For example, using Lewis acids like FeBr3_3 can enhance para-bromination efficiency . Methylation optimization requires protecting the amino group (e.g., acetylation) to prevent undesired N-methylation .

Q. What strategies are effective for resolving ambiguities in X-ray crystallographic data for this compound, particularly when electron density maps are unclear?

  • Answer : SHELXL refinement (via OLEX2 or similar software) is critical for modeling disordered atoms or partial occupancies. For poor electron density regions, iterative refinement cycles with restraints on bond lengths/angles improve accuracy. If twinning is suspected (common in brominated aromatics), the TWIN/BASF commands in SHELXL can be applied . High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection mitigate thermal motion artifacts .

Q. How do steric and electronic effects of the bromine and methyl substituents influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The bromine atom at position 2 facilitates Suzuki-Miyaura coupling (Pd catalysis), but steric hindrance from the adjacent methyl group (position 4) may reduce reaction rates. Electronic effects from the electron-donating amino group (position 5) can activate the ring toward electrophilic substitution. Computational modeling (e.g., using Gaussian with B3LYP/6-31G*) predicts Fukui indices to identify reactive sites . Experimental validation via kinetic studies under varying Pd catalyst loads (e.g., 1–5 mol%) is recommended .

Data Contradiction & Methodological Challenges

Q. How should researchers resolve discrepancies between theoretical and experimental 13^13C NMR chemical shifts for this compound?

  • Answer : Discrepancies often arise from solvent effects or conformational flexibility. Compare experimental shifts with DFT-calculated shifts (using programs like ACD/Labs or ChemDraw) in the same solvent model (e.g., PCM for DMSO). If deviations exceed ±5 ppm, re-examine the sample purity or consider dynamic effects (e.g., rotamers) via variable-temperature NMR .

Q. What experimental design considerations are critical for reproducibility in synthesizing this compound?

  • Answer : Key factors include:

  • Moisture control : Use anhydrous solvents and Schlenk lines for bromination steps.
  • Catalyst purity : Ensure Pd catalysts (e.g., Pd(PPh3_3)4_4) are freshly prepared or stored under argon.
  • Quenching protocols : For exothermic reactions (e.g., Grignard additions), gradual quenching with saturated NH4_4Cl prevents decomposition.
    Document all parameters (e.g., stirring rate, heating mantle type) to identify variability sources .

Structural & Computational Analysis

Q. Which computational methods are suitable for predicting the crystalline packing behavior of this compound?

  • Answer : Molecular mechanics (MMFF94 force field) or periodic DFT (VASP, CASTEP) simulations predict packing motifs. Input experimental unit cell parameters (from SCXRD) to refine van der Waals interactions and hydrogen-bonding networks. For bromine-heavy structures, include dispersion corrections (e.g., D3-BJ in Gaussian) .

Q. How can researchers leverage SHELX workflows to handle partial occupancy of substituents in crystallographic studies?

  • Answer : In SHELXL, use the PART instruction to model disorder. Assign occupancy factors (e.g., 0.7:0.3) based on electron density peaks. Apply SIMU and DELU restraints to stabilize refinement. Validate with R1_1 values (<5%) and check ADPs (anisotropic displacement parameters) for physical plausibility .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-amino-2-bromo-4-methylbenzoate
Reactant of Route 2
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Methyl 5-amino-2-bromo-4-methylbenzoate

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